N-(3-methylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide
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Overview
Description
N-(3-methylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide: is a complex organic compound that belongs to the class of pyrimido[1,2-a]benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl aniline with 2-phenyl-4H-pyrimido[1,2-a]benzimidazole-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives.
Scientific Research Applications
N-(3-methylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide: can be compared with other pyrimido[1,2-a]benzimidazole derivatives.
N-(4-methylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide: Similar structure but with a different position of the methyl group.
N-(3-methylphenyl)-2-(4-oxo-2-methylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide: Similar structure but with a methyl group on the pyrimido ring.
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for targeted research and development in various fields.
Properties
Molecular Formula |
C25H20N4O2 |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10-yl)acetamide |
InChI |
InChI=1S/C25H20N4O2/c1-17-8-7-11-19(14-17)26-23(30)16-28-21-12-5-6-13-22(21)29-24(31)15-20(27-25(28)29)18-9-3-2-4-10-18/h2-15H,16H2,1H3,(H,26,30) |
InChI Key |
SEIAYQYCVRUHCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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